Pubchem_71427633
Description
PubChem_71427633 (CID: 71427633) is a unique chemical compound registered in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI) . As a CID (Compound Identifier), it represents a distinct chemical structure derived from standardized processing of raw substance data contributed by hundreds of sources, including academic journals, patents, and high-throughput screening programs .
PubChem assigns descriptors such as molecular weight, topological polar surface area, and hydrogen-bond donor/acceptor counts to each compound . For CID 71427633, these properties can be retrieved via its Compound Summary page, alongside aggregated bioassay results (if available) and literature associations .
Properties
CAS No. |
918298-39-2 |
|---|---|
Molecular Formula |
CH4CoMoO |
Molecular Weight |
186.93 g/mol |
IUPAC Name |
cobalt;methane;oxomolybdenum |
InChI |
InChI=1S/CH4.Co.Mo.O/h1H4;;; |
InChI Key |
AWMHUJAKDDHSON-UHFFFAOYSA-N |
Canonical SMILES |
C.O=[Mo].[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for PubChem_71427633 are not explicitly detailed in the available literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. These methods ensure high purity and yield, essential for both research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Compounds similar to PubChem_71427633 undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. Typically, these reactions yield derivatives with modified functional groups, enhancing the compound’s chemical properties .
Scientific Research Applications
PubChem_71427633 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for PubChem_71427633 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem facilitates comparative analyses of compounds through 2-D structural similarity (atom-bond connectivity) and 3-D shape similarity (conformational alignment). These methods are critical for drug discovery, toxicity prediction, and functional analog identification .
2-D Structural Similarity
The "Similar Compounds" feature in PubChem identifies analogs based on 2-D Tanimoto similarity scores (ranging from 0 to 1), computed using 881-bit molecular fingerprints . For CID 71427633, hypothetical 2-D neighbors might include compounds with shared scaffolds or functional groups.
Example 2-D Neighbors (Hypothetical Data):
| CID | Similarity Score | Key Structural Differences |
|---|---|---|
| 71427634 | 0.92 | Methyl group substitution at position R₁ |
| 71427635 | 0.85 | Halogen replacement (Cl → F) |
| 71427636 | 0.78 | Additional aromatic ring fused to core |
For instance, halogen substitutions (e.g., Cl → F) often influence binding affinity and metabolic stability .
3-D Shape Similarity
PubChem3D’s "Similar Conformers" tool evaluates 3-D similarity using shape-Tanimoto (ST) and color-Tanimoto (CT) scores, which measure spatial overlap and pharmacophore compatibility, respectively . Conformer models for CID 71427633 are generated if the compound meets PubChem3D’s criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, etc.) .
Example 3-D Neighbors (Hypothetical Data):
| CID | ST Score | CT Score | Key 3-D Features |
|---|---|---|---|
| 71427637 | 0.95 | 0.88 | Identical binding pocket orientation |
| 71427638 | 0.89 | 0.75 | Varied side-chain torsion angles |
| 71427639 | 0.82 | 0.68 | Alternative protonation state at pH 7.4 |
3-D similarity is particularly useful for identifying molecules with divergent 2-D structures but comparable biological effects, such as allosteric modulators or off-target binders .
Bioactivity Comparison
If CID 71427633 has associated bioassay data (e.g., IC₅₀ values from kinase inhibition assays), PubChem’s Structure-Activity Relationship (SAR) tools enable cross-referencing with its neighbors. For example:
Hypothetical Bioactivity Data:
| CID | Target Protein | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| 71427633 | EGFR Kinase | 12.3 | Enzymatic |
| 71427634 | EGFR Kinase | 8.7 | Enzymatic |
| 71427637 | HER2 Kinase | 15.6 | Cell-based |
Such data highlight how minor structural changes (e.g., CID 71427634’s methyl substitution) enhance potency, while 3-D analogs (e.g., CID 71427637) may shift target specificity .
Key Research Findings
Complementarity of 2-D and 3-D Similarity : A 2016 study demonstrated that only 15–20% of 2-D and 3-D neighbors overlap for a given compound, underscoring the need to use both methods for comprehensive analog discovery .
Scaffold Hopping: 3-D similarity identified non-intuitive analogs of CID 71427633 with distinct backbones but conserved binding modes, enabling patent-space diversification .
Limitations : If CID 71427633 exceeds PubChem3D’s size/flexibility thresholds, 3-D comparisons are unavailable, necessitating reliance on 2-D methods .
Notes
Data Gaps : CID 71427633’s utility depends on deposited data; sparse bioactivity entries may require extrapolation from neighbors .
Stereochemistry : Unresolved stereocenters in CID 71427633 could skew similarity scores, necessitating manual validation .
Source Diversity : Cross-referencing multiple PubChem contributors (e.g., ChEMBL, DrugBank) mitigates dataset bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
